molecular formula C12H7ClF3NO2 B15063242 Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate

Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B15063242
M. Wt: 289.64 g/mol
InChI Key: HEBLWGBSPBNOBC-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative. This compound is known for its unique chemical properties, which make it valuable in various scientific research applications. The presence of both chloro and trifluoromethyl groups in its structure enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate more efficient purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while cross-coupling reactions can produce various biaryl compounds .

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity . The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct reactivity and potential for diverse chemical transformations.

Biological Activity

Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline class, notable for its unique structural features that include a trifluoromethyl group and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

  • Molecular Formula : C12H6ClF3NO2
  • Molecular Weight : Approximately 289.64 g/mol
  • CAS Number : 1384264-64-5

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is critical for its interaction with biological membranes and targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It interacts with various enzymes involved in metabolic pathways, effectively altering their activity. The compound has been shown to inhibit key metabolic enzymes, which can lead to altered cellular metabolism and signaling pathways.

Antimicrobial and Anticancer Properties

Several studies have reported the antimicrobial and anticancer activities of this compound:

  • Antimicrobial Activity : this compound has demonstrated efficacy against various pathogens, suggesting potential applications in treating infectious diseases.
  • Anticancer Activity : The compound has been evaluated for its antiproliferative effects on cancer cell lines. For instance, it has shown promising results in inducing apoptosis in colorectal cancer cells (Colo320) and other cancer models, indicating its potential as a lead compound for cancer therapy .

In Vitro Studies

  • Cell Line Testing : In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines, including MCF-7 (breast cancer) and Colo320 (colorectal cancer). Results indicated significant growth inhibition with IC50 values in the low micromolar range.
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators, such as p53 .

Structure-Activity Relationship (SAR)

A SAR analysis has been performed to elucidate the relationship between the chemical structure of this compound and its biological activity. Key findings include:

Structural FeatureImpact on Activity
Trifluoromethyl GroupEnhances lipophilicity and enzyme binding affinity
Carboxylate MoietyFacilitates interaction with cellular targets

Properties

Molecular Formula

C12H7ClF3NO2

Molecular Weight

289.64 g/mol

IUPAC Name

methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C12H7ClF3NO2/c1-19-11(18)8-9(13)6-4-2-3-5-7(6)17-10(8)12(14,15)16/h2-5H,1H3

InChI Key

HEBLWGBSPBNOBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1C(F)(F)F)Cl

Origin of Product

United States

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